molecular formula C13H14ClFO B1327916 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone CAS No. 898751-67-2

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone

Cat. No.: B1327916
CAS No.: 898751-67-2
M. Wt: 240.7 g/mol
InChI Key: VSXGBOGRBQYDQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)ethyl cyclobutyl ketone
  • 2-(3-Fluorophenyl)ethyl cyclobutyl ketone
  • 2-(3-Bromophenyl)ethyl cyclobutyl ketone

Uniqueness

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-11-6-9(7-12(15)8-11)4-5-13(16)10-2-1-3-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXGBOGRBQYDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644983
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-67-2
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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